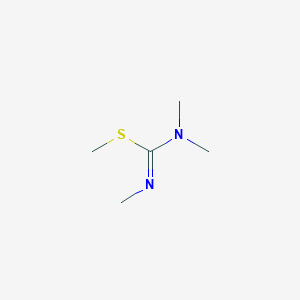
Methyl N,N,N'-trimethylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N,N,N’-trimethylcarbamimidothioate is an organic compound that belongs to the class of carbamimidothioates. This compound is characterized by the presence of a carbamimidothioate group, which is a functional group containing a carbon-nitrogen double bond and a sulfur atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N,N,N’-trimethylcarbamimidothioate can be synthesized through several methods. One common method involves the reaction of methyl isothiocyanate with trimethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the carbamimidothioate.
Industrial Production Methods
In industrial settings, the production of methyl N,N,N’-trimethylcarbamimidothioate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and the process is monitored using techniques such as gas chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Methyl N,N,N’-trimethylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamimidothioates.
Scientific Research Applications
Methyl N,N,N’-trimethylcarbamimidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways.
Mechanism of Action
The mechanism of action of methyl N,N,N’-trimethylcarbamimidothioate involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction is mediated by the carbamimidothioate group, which acts as an electrophile, reacting with nucleophilic groups such as thiols and amines.
Comparison with Similar Compounds
Similar Compounds
- Methyl N,N-dimethylcarbamimidothioate
- Ethyl N,N,N’-trimethylcarbamimidothioate
- Methyl N,N,N’-triethylcarbamimidothioate
Uniqueness
Methyl N,N,N’-trimethylcarbamimidothioate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles and a greater ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective binding to biological targets.
Properties
CAS No. |
61713-37-9 |
|---|---|
Molecular Formula |
C5H12N2S |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
methyl N,N,N'-trimethylcarbamimidothioate |
InChI |
InChI=1S/C5H12N2S/c1-6-5(8-4)7(2)3/h1-4H3 |
InChI Key |
CQROVVJXIYLISJ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















